6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C11H12BrNO2. It is a brominated derivative of tetrahydroquinoline, featuring an ethoxy group at the 7-position and a bromo group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydroquinoline derivative.
Ethoxylation: The ethoxy group at the 7-position is introduced through an ethoxylation reaction, typically using ethyl iodide (C2H5I) or ethyl bromide (C2H5Br) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding dihydroquinoline derivatives.
Substitution: Substitution reactions can replace the bromo or ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromo or ethoxy groups.
Scientific Research Applications
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
6-bromo-1,2,3,4-tetrahydroquinoline
6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one
6-bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one
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Properties
IUPAC Name |
6-bromo-7-ethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-10-6-9-7(5-8(10)12)3-4-11(14)13-9/h5-6H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJZBMVSCPUZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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